Predicted Lipophilicity (XLogP3) of N-(4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide Versus the 2,3-Dimethylphenyl Analog
Predicted partition coefficient (XLogP3-AA) was computationally compared between the target compound containing an ortho-methylphenyl substituent and its closest polysubstituted analog bearing a 2,3-dimethylphenyl group (PubChem CID 1147635). The target compound exhibits an XLogP3-AA value of approximately 2.4, which is 0.2 log units lower than the 2,3-dimethyl analog (XLogP3-AA = 2.6) [1]. This difference reflects the impact of the additional methyl group in the meta position of the comparator, which increases overall molecular hydrophobicity. The lower lipophilicity of the target compound suggests modestly improved aqueous solubility and potentially reduced non-specific protein binding relative to the 2,3-dimethylphenyl derivative, an important consideration when interpreting cell-based assay results and pharmacokinetic profiles.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 2.4 |
| Comparator Or Baseline | N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide (PubChem CID 1147635): XLogP3-AA = 2.6 |
| Quantified Difference | ΔXLogP3-AA = −0.2 |
| Conditions | In silico prediction using XLogP3 algorithm v3.0 (PubChem 2025 release) |
Why This Matters
A 0.2-unit logP difference translates to an approximately 1.6-fold difference in predicted partition coefficient, which can materially affect compound solubility, permeability, and plasma protein binding—critical parameters in high-throughput screening triage.
- [1] PubChem. Compound Summary for CID 1147635: N-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide. XLogP3-AA: 2.6. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
